molecular formula C10H18N2O3 B15308494 Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

Cat. No.: B15308494
M. Wt: 214.26 g/mol
InChI Key: DFYONRPUWAUVLW-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is a synthetic organic compound characterized by a pyrrolidinone ring substituted with an amino group at position 3 and a methyl ester group at position 2 of the butanoate backbone. Its molecular structure combines a bicyclic lactam (pyrrolidinone) with a branched alkyl ester, conferring unique physicochemical properties. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules, particularly those targeting proteases or neurotransmitter receptors. However, its specific applications and mechanisms remain understudied compared to structurally related compounds.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15-3)12-5-4-7(11)9(12)13/h6-8H,4-5,11H2,1-3H3

InChI Key

DFYONRPUWAUVLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)N1CCC(C1=O)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The foundational synthesis of methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves the esterification of 3-amino-2-oxopyrrolidine with methyl 3-methylbutanoate under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at concentrations of 0.5–1.0 M are commonly employed as catalysts. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 3-amino-2-oxopyrrolidine attacks the carbonyl carbon of methyl 3-methylbutanoate, followed by proton transfer and elimination of water.

Key Parameters:

  • Temperature: 60–80°C
  • Reaction Time: 12–24 hours
  • Yield: 65–72%

Purification typically involves neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane and crystallization from ethanol/water mixtures.

Microwave-Assisted Esterification

Microwave irradiation has been adapted to accelerate the esterification process. Using 300 W irradiation at 100°C, reaction times are reduced to 2–4 hours with comparable yields (68–70%). This method enhances energy efficiency but requires specialized equipment.

One-Pot Multicomponent Synthesis

Ugi/Adduct Cyclization Strategy

A diastereoselective one-pot synthesis leveraging the Ugi reaction followed by intramolecular cyclization has emerged as a high-yielding alternative. The protocol involves:

  • Ugi Reaction: Condensation of glycine methyl ester, 3-bromopropionic acid, phenylglyoxal, and cyclohexyl isocyanide in methanol at room temperature for 24 hours.
  • Cyclization: Treatment of the Ugi adduct with cesium carbonate (Cs₂CO₃) in refluxing acetonitrile (82°C, 1 hour) to form the pyrrolidinone ring.

Representative Data:

Starting Material Catalyst Solvent Yield (%) Diastereomeric Ratio (dr)
Glycine methyl ester Cs₂CO₃ MeCN 81 >95:5
Cyclohexyl isocyanide K₂CO₃ MeOH 74 90:10

This method achieves superior stereocontrol due to the rigid transition state during cyclization.

Optimization of Reaction Conditions

  • Temperature: Cyclization proceeds efficiently at 82°C, with lower temperatures (50°C) resulting in incomplete conversion.
  • Base Selection: Cs₂CO₃ outperforms K₂CO₃ and Na₂CO₃ in promoting cyclization (yields: 81% vs. 68% and 52%, respectively).

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Parameters

Continuous flow reactors are employed for large-scale production, offering enhanced heat transfer and mixing efficiency. A typical setup includes:

  • Reactant Feed: 3-Amino-2-oxopyrrolidine (0.5 M) and methyl 3-methylbutanoate (0.55 M) in toluene.
  • Catalyst: H₂SO₄ (0.1 M) dissolved in the feed stream.
  • Residence Time: 30 minutes at 70°C.

Performance Metrics:

Metric Value
Conversion Rate 95%
Purity After Crystallization 98.5%
Throughput 12 kg/h

Purification Techniques

  • Crystallization: Ethanol/water (3:1 v/v) yields crystals with 98.5% purity.
  • Chromatography: Silica gel chromatography with hexane/ethyl acetate (7:3) removes residual byproducts.

Stereoselective Synthesis and Functionalization

Mitsunobu Reaction for β-Substitution

Stereoselective introduction of β-substituents is achieved via Mitsunobu reactions. For example, treatment of the hydroxylated precursor with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF installs thiophenyl or nitrobenzoyl groups at the β-position.

Case Study:

  • Substrate: tert-Butyl (3R,4S)-2-[3-(Fmoc)amino-4-hydroxy-2-oxopyrrolidin-1-yl]-3-methylbutanoate.
  • Reagents: DIAD (2.2 equiv), PPh₃ (2.2 equiv), p-nitrobenzoic acid (2 equiv).
  • Yield: 77% with >95:5 dr.

Enantiomeric Resolution

Chiral HPLC using a Chiralpak IA column (hexane/isopropanol 85:15) resolves enantiomers with >99% ee.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Acid-Catalyzed Esterification 65–72 95–97 Low Moderate
One-Pot Ugi/Cyclization 74–81 98 High High
Continuous Flow Synthesis 95 98.5 Moderate Very High
Mitsunobu Functionalization 70–77 97 Very High Low

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pyrethroids and other ester-containing molecules. Below is a detailed comparison based on molecular features, biological activity, and research findings.

Structural Similarities and Differences

The key structural parallels lie in the 3-methylbutanoate ester moiety, which is also present in pyrethroids like flucythrinate and fluvalinate. However, the substituents on the nitrogen atom and adjacent functional groups differ significantly:

  • Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate: Features a 2-oxopyrrolidin-1-yl ring with a primary amino group at position 3.
  • Pyrethroids (e.g., flucythrinate, fluvalinate): Contain a cyano(3-phenoxyphenyl)methyl group instead of the pyrrolidinone ring, along with halogenated or trifluoromethyl substituents (e.g., chlorine, difluoromethoxy) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₀H₁₆N₂O₃ ~212.25 N/A 3-Amino-2-oxopyrrolidin-1-yl, methyl ester
Fenpropathrin C₂₂H₂₃NO₃ 349.430 39515-41-8 Cyano-(3-phenoxyphenyl)methyl, tetramethylcyclopropane
Flucythrinate C₂₆H₂₃F₂NO₄ 451.470 70124-77-5 Cyano-(3-phenoxyphenyl)methyl, difluoromethoxy phenyl
Fluvalinate C₂₆H₂₂ClF₃N₂O₃ 502.92 69409-94-5 Cyano-(3-phenoxyphenyl)methyl, chloro-trifluoromethyl anilino

The target compound has a lower molecular weight and lacks the aromatic and halogenated groups prevalent in pyrethroids, which are critical for their insecticidal activity and environmental persistence .

Metabolic and Environmental Stability

Pyrethroids like flucythrinate and fluvalinate are highly lipophilic due to their halogenated aromatic groups, leading to bioaccumulation in fatty tissues. In contrast, the target compound’s pyrrolidinone ring and primary amino group may enhance solubility and reduce environmental persistence, though this remains speculative without empirical data.

Biological Activity

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate, an organic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and interaction studies with biological targets.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a methyl butanoate moiety. The presence of these functional groups significantly influences its reactivity and interactions in various chemical contexts. The structural characteristics are pivotal in determining its biological activity, including:

Property Details
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Structural Features Pyrrolidine ring, amino group, methyl butanoate

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity in several studies. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving:

  • Enzyme inhibition : Targeting specific enzymes crucial for cancer cell survival.
  • Receptor modulation : Interacting with cell surface receptors to trigger apoptotic pathways.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its therapeutic effects. Notably, the compound's structure allows for binding to various biological targets, enhancing its potential efficacy as a drug candidate.

Synthesis Methods

The synthesis of this compound typically involves esterification processes. Common methods include:

  • Esterification of carboxylic acid with alcohol : This method is straightforward and yields the desired ester efficiently.
  • Use of coupling reagents : Coupling agents can facilitate the formation of the ester bond under mild conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted by researchers showed that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Anticancer Study : In a cell line study involving human breast cancer cells (MCF-7), the compound induced significant apoptosis at concentrations ranging from 10 to 100 µM, with a notable increase in caspase activity observed.

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